![molecular formula C9H14NP B14441669 2-[Methyl(phenyl)phosphanyl]ethan-1-amine CAS No. 77544-91-3](/img/structure/B14441669.png)
2-[Methyl(phenyl)phosphanyl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Methyl(phenyl)phosphanyl]ethan-1-amine is an organic compound that contains a phosphanyl group attached to an ethan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(phenyl)phosphanyl]ethan-1-amine can be achieved through several methods. One common approach involves the reaction of phenylphosphine with an appropriate alkylating agent, such as methyl iodide, followed by the introduction of an ethan-1-amine group. The reaction conditions typically involve the use of a solvent like tetrahydrofuran (THF) and a base such as sodium hydride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[Methyl(phenyl)phosphanyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines can be used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphanyl derivatives.
Aplicaciones Científicas De Investigación
2-[Methyl(phenyl)phosphanyl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems as a phosphine ligand.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism by which 2-[Methyl(phenyl)phosphanyl]ethan-1-amine exerts its effects involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in coordination compounds, and the pathways involved often relate to catalytic processes in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Phenylphosphine: Lacks the ethan-1-amine group.
Methylphosphine: Lacks the phenyl group.
Ethan-1-amine: Lacks the phosphanyl group.
Uniqueness
2-[Methyl(phenyl)phosphanyl]ethan-1-amine is unique due to the presence of both a phosphanyl group and an ethan-1-amine backbone, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts.
Propiedades
Número CAS |
77544-91-3 |
|---|---|
Fórmula molecular |
C9H14NP |
Peso molecular |
167.19 g/mol |
Nombre IUPAC |
2-[methyl(phenyl)phosphanyl]ethanamine |
InChI |
InChI=1S/C9H14NP/c1-11(8-7-10)9-5-3-2-4-6-9/h2-6H,7-8,10H2,1H3 |
Clave InChI |
SBFKHRVJJXVHGV-UHFFFAOYSA-N |
SMILES canónico |
CP(CCN)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


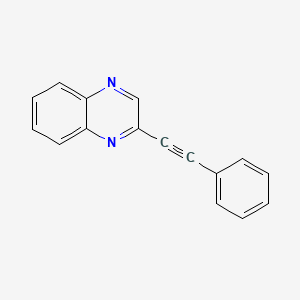

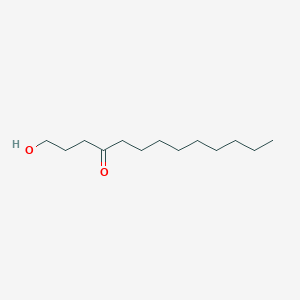
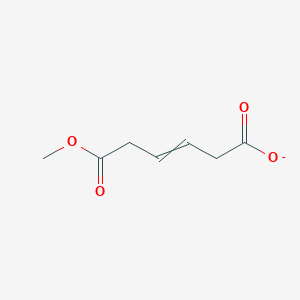
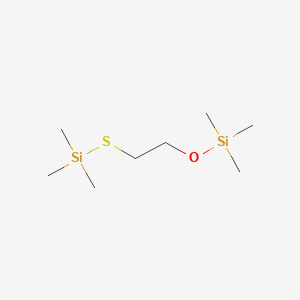

![Benzene, 1-[2-(methylthio)ethoxy]-4-nitro-](/img/structure/B14441633.png)
![4-{[(Trimethylstannyl)oxy]carbonyl}aniline](/img/structure/B14441634.png)
![3-(4-Hydroxyphenyl)-5-[(2-methylpropoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14441637.png)

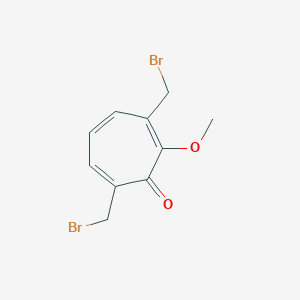
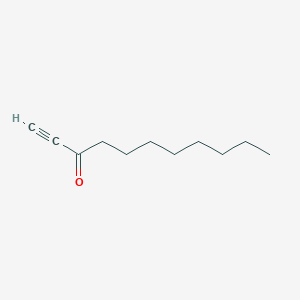
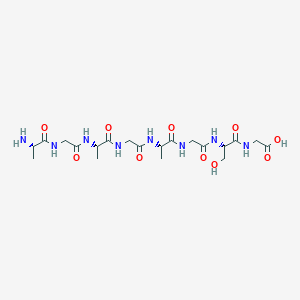
![6,11-Dihydro-5h-naphtho[2,1-a]carbazole](/img/structure/B14441658.png)
